2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid
Overview
Description
2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is the enzyme soluble epoxide hydrolase (sEH) . This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as an inhibitor of sEH . By inhibiting this enzyme, the compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids . This results in an increase in the levels of EETs, enhancing their anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of EETs. Under normal conditions, EETs are metabolized by sEH into dihydroxyeicosatrienoic acids . The inhibition of seh by this compound prevents this metabolism, leading to an increase in the levels of eets . This can result in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators .
Pharmacokinetics
It is known that many potent seh inhibitors have been developed, but many contain highly lipophilic substituents limiting their availability
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . Therefore, the compound could potentially be used as a therapy for the treatment of pain and inflammatory diseases .
Biochemical Analysis
Biochemical Properties
2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, this compound helps stabilize the concentration of EETs, thereby reducing pain and inflammatory states . This interaction highlights the compound’s potential as a therapeutic agent for inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of sEH by this compound leads to the stabilization of EETs, which in turn affects various signaling pathways involved in inflammation and pain . Additionally, this compound has been shown to impact gene expression related to inflammatory responses, further underscoring its potential therapeutic benefits .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of soluble epoxide hydrolase. This enzyme catalyzes the hydrolysis of EETs into less biologically active dihydroxyeicosatrienoic acids . By binding to the active site of sEH, this compound prevents this hydrolysis, thereby maintaining higher levels of EETs . This inhibition mechanism is crucial for its anti-inflammatory and analgesic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on sEH over extended periods, suggesting good stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH and reduces inflammation without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. This enzyme plays a key role in the metabolism of EETs, and its inhibition by this compound leads to the stabilization of these anti-inflammatory mediators . The compound’s interaction with sEH and its effects on metabolic flux and metabolite levels are critical for its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding these mechanisms is crucial for optimizing its therapeutic applications and ensuring effective delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in inhibiting sEH and modulating inflammatory responses.
Properties
IUPAC Name |
2-[1-(2-ethoxyacetyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-16-8-10(13)12-5-3-9(4-6-12)7-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSIAPYHYONMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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